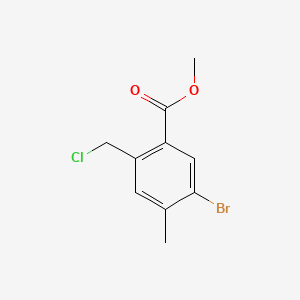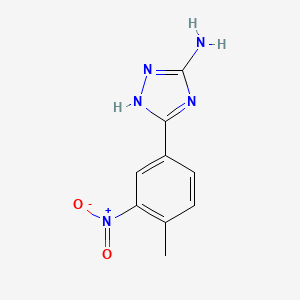
2,2,2-Trifluoro-N-(6-methyl-2-pyridyl)acetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(6-methyl-2-pyridyl)acetimidoyl Chloride: is an organic compound characterized by the presence of trifluoromethyl and pyridyl groups. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-nitrogen bonds. Its unique structure, which includes a trifluoromethyl group, imparts distinct chemical properties that are valuable in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(6-methyl-2-pyridyl)acetimidoyl Chloride typically involves the reaction of 2,2,2-trifluoroacetimidoyl chloride with 6-methyl-2-pyridine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors is common in industrial settings to ensure consistent production and quality control .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoro-N-(6-methyl-2-pyridyl)acetimidoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted products (e.g., amides, esters).
Hydrolysis: Corresponding amide and hydrochloric acid.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 2,2,2-Trifluoro-N-(6-methyl-2-pyridyl)acetimidoyl Chloride is used as a building block in organic synthesis, particularly in the formation of carbon-nitrogen bonds. It is also employed in the synthesis of heterocyclic compounds and as a reagent in various coupling reactions .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules that can act as enzyme inhibitors or receptor ligands. Its trifluoromethyl group enhances the metabolic stability and bioavailability of these molecules .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in the synthesis of complex organic molecules .
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-(6-methyl-2-pyridyl)acetimidoyl Chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form carbon-nitrogen and carbon-carbon bonds .
Comparación Con Compuestos Similares
- 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride
- 2,2,2-Trifluoro-N-(4-methyl-2-pyridyl)acetimidoyl Chloride
- 2,2,2-Trifluoro-N-(2-pyridyl)acetimidoyl Chloride
Comparison: Compared to similar compounds, 2,2,2-Trifluoro-N-(6-methyl-2-pyridyl)acetimidoyl Chloride is unique due to the presence of the 6-methyl group on the pyridyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes. The trifluoromethyl group also imparts distinct electronic properties that can affect the compound’s behavior in chemical reactions .
Propiedades
Fórmula molecular |
C8H6ClF3N2 |
|---|---|
Peso molecular |
222.59 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(6-methylpyridin-2-yl)ethanimidoyl chloride |
InChI |
InChI=1S/C8H6ClF3N2/c1-5-3-2-4-6(13-5)14-7(9)8(10,11)12/h2-4H,1H3 |
Clave InChI |
FPVWCHUWIQDVMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4S)-4-benzyl-3-[(2R)-2-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutanoyl]-1,3-oxazolidin-2-one](/img/structure/B15333319.png)

![(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B15333328.png)
![3-Iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15333333.png)


![8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B15333361.png)



